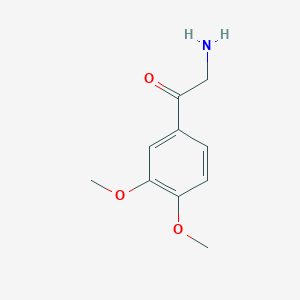

2-Amino-1-(3,4-dimethoxyphenyl)ethanone

Description

2-Amino-1-(3,4-dimethoxyphenyl)ethanone is a substituted acetophenone derivative characterized by an amino group at the α-position and methoxy substituents at the 3- and 4-positions of the aromatic ring. Its structural features—a ketone group and electron-donating methoxy substituents—enhance reactivity in nucleophilic substitution and condensation reactions, enabling diverse derivatization pathways.

Properties

IUPAC Name |

2-amino-1-(3,4-dimethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5H,6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGKTSFAOXXMHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CN)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of 2-Amino-1-(3,4-dimethoxyphenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-3’,4’-dimethoxyacetophenone with hydrogen chloride. The reaction is carried out in an appropriate solvent with controlled temperature. After the reaction is complete, the product is filtered and washed with a solvent. The pure compound is then obtained through crystallization .

Chemical Reactions Analysis

2-Amino-1-(3,4-dimethoxyphenyl)ethanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen chloride, boron reagents, and other organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrogen chloride produces [2-(3,4-dimethoxyphenyl)-2-oxo-ethyl]ammonium chloride .

Scientific Research Applications

2-Amino-1-(3,4-dimethoxyphenyl)ethanone has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of other organic compounds. In biology, it is used in the study of various biochemical pathways and molecular interactions. In medicine, it is used in the synthesis of pharmaceutical intermediates. Additionally, it has applications in the field of industry, particularly in the production of fine chemicals and specialty products .

Mechanism of Action

The mechanism of action of 2-Amino-1-(3,4-dimethoxyphenyl)ethanone involves its role as an acid catalyst and an aminating agent. It interacts with various molecular targets and pathways, facilitating the synthesis of other compounds. The specific molecular targets and pathways involved depend on the particular application and reaction conditions .

Comparison with Similar Compounds

2-Amino-1-(2,5-dimethoxyphenyl)ethanone Hydrochloride (CAS 671224-08-1)

bk-2C-B (2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone)

- Structural Difference : Bromo and methoxy groups at 4-, 2-, and 5-positions.

- Applications: A psychoactive phenethylamine derivative with hallucinogenic properties .

- Key Contrast : The bromine atom increases molecular weight (328.1 g/mol vs. 225.3 g/mol for the parent compound) and alters electronic properties, enhancing receptor binding affinity in neurological targets.

Functional Group Modifications

2-Amino-1-(3,4-difluorophenyl)ethanone Hydrochloride (CAS 23402-07-5)

1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanone (CAS 99-45-6)

- Structural Difference : Hydroxyl groups replace methoxy substituents.

- Applications : Precursor in catecholamine synthesis (e.g., epinephrine derivatives) .

- Key Contrast : Hydroxyl groups confer higher acidity (pKa ~9.5) and susceptibility to oxidation, limiting stability under acidic conditions compared to methoxy-protected analogs.

Derivatives with Heterocyclic Moieties

[4-(3,4-Dimethoxyphenyl)-thiazol-2-yl]-(3-methylpyridin-2-yl)-amine (Compound 15)

[4-(3,4-Dimethoxyphenyl)-thiazol-2-yl]-phenyl-amine (Compound 9)

- Synthesis : 67% yield via reaction with N-phenylthiourea .

- Properties : Melting point 170–174°C; distinct NMR shifts (δ 10.23 ppm for NH) .

- Key Contrast : The phenylamine substituent enhances π-π stacking interactions in biological targets compared to pyridyl analogs.

Ethanol vs. Ethanone Derivatives

2-Amino-1-(3,4-dimethoxyphenyl)ethanol Hydrochloride

- Structural Difference : Hydroxyl group replaces the ketone.

- Applications : Intermediate in vasopressor agents (e.g., midodrine analogs) .

- Key Contrast : The hydroxyl group improves water solubility but reduces reactivity in nucleophilic acyl substitution reactions.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Table 2: Substituent Effects on Bioactivity

Biological Activity

2-Amino-1-(3,4-dimethoxyphenyl)ethanone, often referred to as a derivative of phenylethanolamine, has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits a range of effects, particularly in the context of cancer treatment and neuropharmacology. This article aims to synthesize current findings regarding its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

It features an amino group (-NH2) attached to a phenyl ring that is further substituted with two methoxy groups (-OCH3) at the 3 and 4 positions. This substitution pattern is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's role in modulating P-glycoprotein (P-gp), which is essential in multidrug resistance (MDR) in cancer therapy. A study demonstrated that certain analogues of this compound significantly reversed paclitaxel resistance in breast cancer cell lines (LCC6MDR). The results indicated that compounds with methoxy substituents exhibited enhanced P-gp modulating activity compared to those without .

Table 1: P-glycoprotein Modulating Activity of this compound Analogues

| Compound | Concentration (μM) | Relative Fold (RF) |

|---|---|---|

| Compound 6 | 1 | 18.2 |

| Verapamil | 1 | 5.6 |

| Cyclosporine A | 1 | 91.6 |

| PSC833 | 1 | 101.8 |

The presence of methoxy groups was found to be a significant factor influencing the efficacy of these compounds against drug resistance mechanisms .

Neuropharmacological Effects

The compound also exhibits notable neuropharmacological properties. In animal models, it has been associated with effects similar to those of classic hallucinogens, indicating potential applications in treating mood disorders or anxiety-related conditions . The psychotomimetic effects observed include alterations in perception and mood, suggesting a mechanism that may influence serotonin receptors.

Case Study: Psychotomimetic Effects

In a controlled study involving various dosages, the compound was shown to induce significant behavioral changes at higher doses (20 mg/kg), while lower doses did not produce noticeable effects. This dose-dependent response underscores the importance of careful dosage regulation in therapeutic contexts .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and its ability to inhibit P-gp-mediated drug efflux. This dual action not only enhances the efficacy of existing chemotherapeutics but may also provide avenues for novel therapeutic strategies against neurodegenerative diseases by modulating neurotransmitter levels.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.